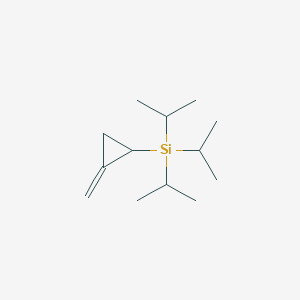![molecular formula C9H6ClFS B14253827 1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene CAS No. 349146-83-4](/img/structure/B14253827.png)
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom and a fluoropropadienyl sulfanyl group
准备方法
The synthesis of 1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-iodobenzene with 1-fluoropropadiene in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The fluoropropadienyl group can be reduced to fluoropropyl derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and solvents such as DMF and tetrahydrofuran (THF) for solubilizing reactants.
科学研究应用
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene has several applications in scientific research:
作用机制
The mechanism by which 1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene exerts its effects involves interactions with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the fluoropropadienyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Molecular targets and pathways involved include enzymes and receptors that interact with the compound’s functional groups, leading to changes in cellular processes and signaling pathways .
相似化合物的比较
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-fluorobenzene: This compound lacks the sulfanyl group and has different reactivity and applications.
1-Chloro-4-(trifluoromethyl)benzene: The presence of a trifluoromethyl group instead of a fluoropropadienyl group results in different chemical properties and uses.
1-Butanone, 4-chloro-1-(4-fluorophenyl): This compound has a ketone functional group, leading to distinct reactivity and applications.
属性
CAS 编号 |
349146-83-4 |
|---|---|
分子式 |
C9H6ClFS |
分子量 |
200.66 g/mol |
InChI |
InChI=1S/C9H6ClFS/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6H,1H2 |
InChI 键 |
BJCREDNFTJBTBR-UHFFFAOYSA-N |
规范 SMILES |
C=C=C(F)SC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


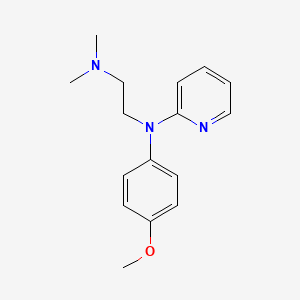
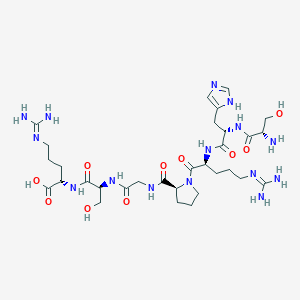
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
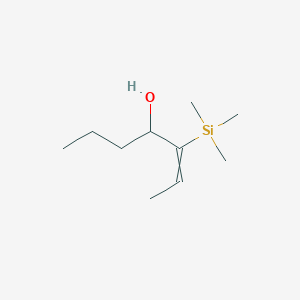
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
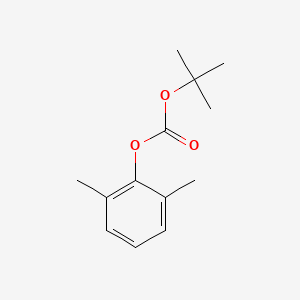
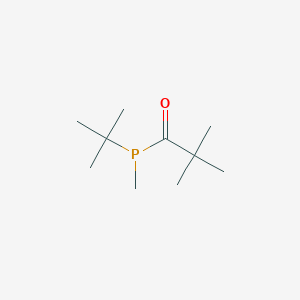
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
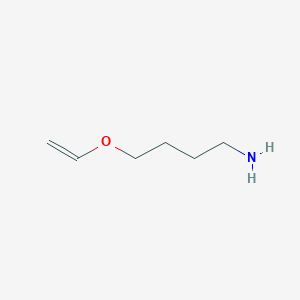
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
